molecular formula C20H40O2 B085682 Isobutyl palmitate CAS No. 110-34-9

Isobutyl palmitate

Cat. No. B085682
CAS RN: 110-34-9
M. Wt: 312.5 g/mol
InChI Key: OJIBJRXMHVZPLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isobutyl palmitate is synthesized via the esterification of palmitic acid and isobutanol, using pyridine n-butyl bisulfate ionic liquid as a catalyst in a specialized reactor. Optimal conditions for this esterification include a catalyst dosage of 6%, a reaction time of 60 minutes, a molar ratio of isobutanol to palmitic acid of 5:1, and a reaction temperature of 100°C. Under these conditions, the esterification rate can reach up to 98.79% (Ni et al., 2019).

Molecular Structure Analysis

While the specific molecular structure analysis of isobutyl palmitate is not directly discussed in the reviewed literature, the synthesis and characterization processes implicitly rely on understanding its molecular structure, particularly how palmitic acid and isobutanol react under the influence of catalysts to form the ester bond characteristic of isobutyl palmitate.

Chemical Reactions and Properties

The esterification process of isobutyl palmitate involves a reaction order of 1.49, with an activation energy (Ea) of 57.38 kJ/mol. The reaction kinetics model derived from this process is indicative of the complex interactions between reactants, catalysts, and conditions necessary to achieve high esterification rates. This synthesis reaction is critical for producing isobutyl palmitate with desired properties for applications in biodiesel and other industries (Ni et al., 2019).

Physical Properties Analysis

Isobutyl palmitate exhibits specific physical properties that make it suitable for various applications. For instance, the solidifying point (SP), cold filter plugging point (CFPP), and kinematic viscosity are 3°C, 7°C, and 4.93 mm²/s, respectively. When compared to methyl palmitate, isobutyl palmitate shows a sixfold decrease in SP and a 3.28-fold decrease in CFPP, indicating its superior cold flow properties which are beneficial for biodiesel performance in colder climates (Ni et al., 2019).

Scientific Research Applications

  • Application in Biofuels : Isobutyl palmitate has been investigated for its potential in improving the cold flow properties of biodiesel. For example, Ni et al. (2019) synthesized isobutyl palmitate using pyridine n-butyl bisulfate ionic liquid as a catalyst. They found that compared to methyl palmitate, isobutyl palmitate significantly decreased the solidifying point (SP) and cold filter plugging point (CFPP) of biodiesel, thus improving its cold flow properties (Ni, Li, Wang, Wang, & Gao, 2019).

  • Kinetic Studies : The kinetics of isobutyl palmitate's synthesis were also studied. Ni et al. (2020) analyzed the reaction kinetics and found that using branched-chain alcohols like isobutanol in esterification can effectively reduce the SP and CFPP of biodiesel (Ni, Zhai, Li, Wang, Yang, Wang, & Chen, 2020).

  • Medical Research : In medical research, isobutyl palmitate has been utilized in studies focusing on metabolic substrate utilization. For instance, Funada et al. (2009) investigated myocardial substrate utilization in human heart failure, using [2H2]palmitate to calculate absolute palmitate extraction across the heart (Funada et al., 2009).

  • Pharmaceutical Applications : In the pharmaceutical field, isobutyl palmitate has been used in the formulation of drug delivery systems. For example, Trotta et al. (2005) studied the production of solid lipid insulin-loaded micro-particles using isobutyl palmitate (Trotta, Cavalli, Carlotti, Battaglia, & Debernardi, 2005).

  • Lipid Metabolism Research : Isobutyl palmitate has also been used in studies of lipid metabolism, such as in the work of Guo and Jensen (1998), who evaluated the use of stable isotopic tracers, including [U-13C]palmitate, in studying intramuscular fatty acid metabolism (Guo & Jensen, 1998).

  • Chemoprevention Studies : In the field of cancer research, vitamin A (retinyl palmitate) was studied in a large randomized intervention study for its chemopreventive effects in patients with head and neck cancer or lung cancer. This study included the use of retinyl palmitate and N-acetylcysteine as potential chemopreventive agents (van Zandwijk et al., 2000).

Safety And Hazards

Isobutyl palmitate is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Future Directions

A patent describes an isobutyl palmitate production system that includes an esterification part and a purification part . This system uses palmitic acid and isooctanol in a retort for frequent esterification . This could be a promising direction for the future production of isobutyl palmitate.

Relevant Papers

  • A paper titled “Fatty Acid Alkyl Ester Production by One-Step Supercritical Transesterification of Beef Tallow by Using Ethanol, Iso-Butanol, and 1-Butanol” discusses the synthesis of fatty acid alkyl esters by means of transesterification of waste beef tallow using ethanol and, iso-butanol and 1-butanol at supercritical conditions .
  • A patent titled “A kind of isobutyl palmitate production system” describes a system for producing isobutyl palmitate, including esterification and purification parts .
  • A paper titled “Catalytic esterification, kinetics, and cold flow properties of …” discusses the synthesis of isobutyl palmitate by the esterification of palmitic acid and isobutanol with pyridine n-butyl bisulfate ionic liquid as the catalyst in a self-designed reactor .

properties

IUPAC Name

2-methylpropyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19(2)3/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIBJRXMHVZPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059386
Record name Hexadecanoic acid, 2-methylpropyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl palmitate

CAS RN

110-34-9
Record name Isobutyl palmitate
Source CAS Common Chemistry
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Record name Isobutyl palmitate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, 2-methylpropyl ester
Source EPA Chemicals under the TSCA
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Record name Hexadecanoic acid, 2-methylpropyl ester
Source EPA DSSTox
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Record name Isobutyl palmitate
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Record name ISOBUTYL PALMITATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
Z Ni, F Li, H Wang, S Wang, S Gao - Fuel, 2019 - Elsevier
… Isobutyl palmitate was synthesized by the esterification of … ), and kinematic viscosity of isobutyl palmitate obtained were 3 C, … of biodiesel prepared from isobutyl palmitate improved, and …
Number of citations: 12 www.sciencedirect.com
T Garcia, A Coteron, M Martinez… - Food and Bioproducts …, 1995 - hero.epa.gov
The process of synthesis of isobutyl palmitate using immobilized lipase was developed and optimized following the factorial design and response surface methodology. A second order …
Number of citations: 21 hero.epa.gov
JDP Teresa, JG Urones, A Fernandez… - Phytochemistry, 1984 - academia.edu
… ; and methyl-, ethyl-, isobutyl-palmitate and isobutyl stearate yielded as single species: phytyl palmitate (58 mg), phytyl oleate (82 mg), isobutyl palmitate (306 mg), isobutyl oleate (23 mg…
Number of citations: 14 www.academia.edu
Z Ni, Y Zhai, F Li, H Wang, K Yang, B Wang, Y Chen - Renewable Energy, 2020 - Elsevier
… Preparation of methyl palmitate, isopropyl palmitate, isobutyl palmitate, and isoamyl … Analysis of the reaction kinetics of methyl palmitate, isopropyl palmitate, isobutyl palmitate, and …
Number of citations: 6 www.sciencedirect.com
S Goto, T Tagawa, Y Fukuta - International Journal of Chemical …, 1989 - Wiley Online Library
… is worth testing on the synthesis of isobutyl palmitate. … catalyst, during the synthesis of isobutyl palmitate. Dhanuka et al. … Rao [2] on the synthesis of isobutyl palmitate was found to be first …
Number of citations: 4 onlinelibrary.wiley.com
C Villa, E Mariani, A Loupy, C Grippo, GC Grossi… - Green …, 2003 - pubs.rsc.org
Solid–liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media were applied, as green chemistry procedures, to the synthesis under mild conditions of long …
Number of citations: 45 pubs.rsc.org
M Nagaki - Phytochemistry, 1984 - Elsevier
… ; and methyl-, ethyl-, isobutyl-palmitate and isobutyl stearate yielded as single species: phytyl palmitate (58 mg), phytyl oleate (82 mg), isobutyl palmitate (306 mg), isobutyl oleate (23 mg…
Number of citations: 19 www.sciencedirect.com
R Bomford - Immunology, 1981 - ncbi.nlm.nih.gov
… Ethyl palmitate (_- - -_), ethyl stearate (o- -o), isobutyl palmitate (oa), isopropyl palmitate (a), … However, isopropyl and isobutyl palmitate were significantly better adjuvants than the ethyl …
Number of citations: 34 www.ncbi.nlm.nih.gov
JM Fraile, N García, JA Mayoral, E Pires… - Applied Catalysis A …, 2009 - Elsevier
… Representation of isobutyl palmitate yield vs leachable basicity of the Mg–Al mixed oxides. … Even small amounts of sodium or potassium have an important effect on isobutyl palmitate …
Number of citations: 108 www.sciencedirect.com
VL Hansley - Industrial & Engineering Chemistry, 1947 - ACS Publications
An improved general method has been developed for re-ducing esters by means of metallic sodium. Practically quantitative yields of alcohols, based on both sodium and ester, are …
Number of citations: 110 pubs.acs.org

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